N-[2-(dimethylamino)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide N-[2-(dimethylamino)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide
Brand Name: Vulcanchem
CAS No.: 1421522-39-5
VCID: VC11879807
InChI: InChI=1S/C11H17N5O2/c1-8(17)16(4)7-10(18)14-9-5-12-11(13-6-9)15(2)3/h5-6H,7H2,1-4H3,(H,14,18)
SMILES: CC(=O)N(C)CC(=O)NC1=CN=C(N=C1)N(C)C
Molecular Formula: C11H17N5O2
Molecular Weight: 251.29 g/mol

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide

CAS No.: 1421522-39-5

Cat. No.: VC11879807

Molecular Formula: C11H17N5O2

Molecular Weight: 251.29 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide - 1421522-39-5

Specification

CAS No. 1421522-39-5
Molecular Formula C11H17N5O2
Molecular Weight 251.29 g/mol
IUPAC Name 2-[acetyl(methyl)amino]-N-[2-(dimethylamino)pyrimidin-5-yl]acetamide
Standard InChI InChI=1S/C11H17N5O2/c1-8(17)16(4)7-10(18)14-9-5-12-11(13-6-9)15(2)3/h5-6H,7H2,1-4H3,(H,14,18)
Standard InChI Key MBLJTHCUAAQBOA-UHFFFAOYSA-N
SMILES CC(=O)N(C)CC(=O)NC1=CN=C(N=C1)N(C)C
Canonical SMILES CC(=O)N(C)CC(=O)NC1=CN=C(N=C1)N(C)C

Introduction

N-[2-(dimethylamino)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide is a complex organic compound with a specific molecular structure and potential applications in various fields, including pharmaceuticals and chemical research. This article aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis methods, and potential uses.

Synthesis Methods

The synthesis of N-[2-(dimethylamino)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide typically involves multi-step reactions starting from pyrimidine derivatives. A common approach might include:

  • Pyrimidine Ring Formation: The synthesis begins with the formation of the pyrimidine ring, often through condensation reactions involving appropriate precursors.

  • Introduction of Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution or other suitable methods.

  • Attachment of N-Methylacetamido Moiety: The final step involves attaching the N-methylacetamido group to the pyrimidine ring, possibly through amide coupling reactions.

Biological Activity

Compounds with similar structures have shown potential in biological systems, often exhibiting activity as enzyme inhibitors or receptor modulators. The presence of a pyrimidine ring and amide groups in N-[2-(dimethylamino)pyrimidin-5-yl]-2-(N-methylacetamido)acetamide suggests it could interact with biological targets, although specific biological activity data is not available.

Data Tables

PropertyValue
Molecular FormulaC11H17N5O2
Molecular WeightApproximately 251.29 g/mol
CAS Number1421522-39-5
Synthesis StepsPyrimidine ring formation, introduction of dimethylamino group, attachment of N-methylacetamido moiety

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